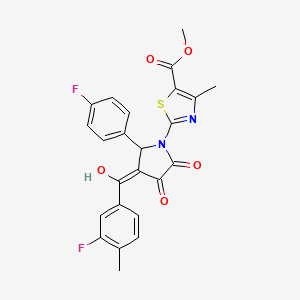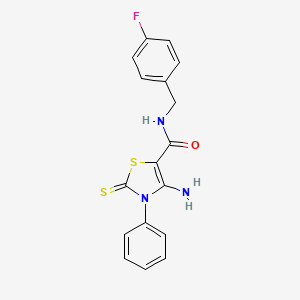![molecular formula C16H17N5S B12133178 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12133178.png)
3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridyl Group: The pyridyl group is often introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Attachment of the Dimethylphenyl Moiety: The dimethylphenyl group is usually attached through a thiolation reaction, where a dimethylphenyl thiol reacts with the triazole-pyridine intermediate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyridyl or triazole rings, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the pyridyl group may enhance binding affinity to biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic properties. Triazole derivatives are known for their antifungal, antibacterial, and antiviral activities, suggesting possible applications in drug development.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridyl group may enhance binding through π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative without the pyridyl and dimethylphenyl groups.
4-(4-Pyridyl)-1,2,4-triazole: Lacks the dimethylphenyl moiety but retains the pyridyl group.
2,5-Dimethylphenyl-1,2,4-triazole: Contains the dimethylphenyl group but not the pyridyl group.
Uniqueness
The uniqueness of 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyridyl and dimethylphenyl groups, along with the triazole ring, allows for a wide range of interactions and applications that are not possible with simpler triazole derivatives.
Properties
Molecular Formula |
C16H17N5S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H17N5S/c1-11-3-4-12(2)14(9-11)10-22-16-20-19-15(21(16)17)13-5-7-18-8-6-13/h3-9H,10,17H2,1-2H3 |
InChI Key |
IJKGNWXEEJRDLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12133102.png)
![(2Z)-6-(4-methoxybenzyl)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133103.png)
![3-Methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12133109.png)

![2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12133118.png)
![5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133120.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12133128.png)
![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133139.png)
![2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133148.png)
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide](/img/structure/B12133166.png)
![N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12133167.png)
![3-(2-Methoxyphenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133175.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide](/img/structure/B12133176.png)
